Cas no 945-51-7 (Diphenyl sulfoxide)

Diphenyl sulfoxide structure
Diphenyl sulfoxide structure
Product Name:Diphenyl sulfoxide
Numero CAS:945-51-7
MF:C12H10OS
MW:202.272202014923
MDL:MFCD00002085
CID:40382
PubChem ID:87567581
Update Time:2024-10-25

Diphenyl sulfoxide Proprietà chimiche e fisiche

Nomi e identificatori

    • Diphenyl sulfoxide
    • DIPHENYL SULPHOXIDE
    • PHENYL SULFOXIDE
    • PHENYL SULPHOXIDE
    • 1,1’-sulfinylbis-benzen
    • 1,1’-sulfinylbis-Benzene
    • Benzene, 1,1'-sulfinylbis-
    • Phenylsulfinylbenzene
    • Sulfoxide, diphenyl
    • DIPHENYL SULFOXIDE PESTANAL
    • thionylbenzene
    • sulfinyldibenzene
    • PhS(O)Ph
    • benzenesulfinylbenzene
    • Diphenylsulfoxide
    • 1,1'-sulfinyldibenzene
    • (phenylsulfinyl)benzene
    • MLS002637932
    • NSC6779
    • JJHHIJFTHRNPIK-UHFFFAOYSA-N
    • NSC630195
    • Phenyl sulfoxide, 97%
    • 4V290005U9
    • pheny sulfoxide
    • PubChem10855
    • 2Ph-SO
    • Phenyl sulfoxi
    • 1,1′-Sulfinylbis[benzene] (ACI)
    • Phenyl sulfoxide (6CI, 8CI)
    • (Benzenesulfinyl)benzene
    • NSC 630195
    • NSC 6779
    • HMS3080B13
    • EINECS 213-415-9
    • benzenesulinylbenzene
    • SCHEMBL43199
    • CHEMBL336123
    • CHEBI:177532
    • AKOS005258139
    • EN300-391768
    • AE-848/32195054
    • 1-(phenylsulfinyl)benzene
    • BRN 1908444
    • BETA-THIONAPHTHYLACETATE
    • SMR000769015
    • Q27260538
    • UNII-4V290005U9
    • 1,1'-SULFINYLBIS(BENZENE)
    • AS-14717
    • NSC-6779
    • InChI=1/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10
    • CS-W015498
    • D1002
    • diphenylsulphoxide
    • DB-057510
    • AI3-00190
    • Diphenyl sulfoxide, 96%
    • NS00014383
    • 945-51-7
    • 4-06-00-01489 (Beilstein Handbook Reference)
    • DA9185000
    • Benzene,1'-sulfinylbis-
    • SCHEMBL11146322
    • SY012911
    • W-100192
    • MFCD00002085
    • NSC-630195
    • DTXSID0022141
    • MDL: MFCD00002085
    • Inchi: 1S/C12H10OS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
    • Chiave InChI: JJHHIJFTHRNPIK-UHFFFAOYSA-N
    • Sorrisi: O=S(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1908444

Proprietà calcolate

  • Massa esatta: 202.04500
  • Massa monoisotopica: 202.04523611g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 36.3
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.1833 (rough estimate)
  • Punto di fusione: 69.0 to 72.0 deg-C
  • Punto di ebollizione: 198°C/10mmHg(lit.)
  • Punto di infiammabilità: 206-208℃/13mm
  • Indice di rifrazione: 1.6090 (estimate)
  • Coefficiente di ripartizione dell'acqua: Soluble in water. Soluble in most organic solvents.
  • PSA: 36.28000
  • LogP: 3.71900
  • Solubilità: Non determinato

Diphenyl sulfoxide Informazioni sulla sicurezza

  • Parola segnale:None
  • Dichiarazione di pericolo: H302
  • Dichiarazione di avvertimento: P273; P501
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Istruzioni di sicurezza: S22-S24/25
  • RTECS:DA9185000
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Condizioni di conservazione:Store at room temperature

Diphenyl sulfoxide Dati doganali

  • CODICE SA:2812101000
  • Dati doganali:

    Codice doganale cinese:

    2930909090

    Panoramica:

    2930909090. Altri composti organici dello zolfo. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2930909090. altri composti organici solforati. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Diphenyl sulfoxide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1002-100g
Diphenyl sulfoxide
945-51-7 99.0%(GC)
100g
¥1305.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1002-25g
Diphenyl sulfoxide
945-51-7 99.0%(GC)
25g
¥605.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D1002-5g
Diphenyl sulfoxide
945-51-7 99.0%(GC)
5g
¥195.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D860A-25g
Diphenyl sulfoxide
945-51-7 98%
25g
¥148.0 2022-06-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D860A-100g
Diphenyl sulfoxide
945-51-7 98%
100g
¥414.0 2022-06-10
Fluorochem
078965-10g
Diphenyl sulfoxide
945-51-7 95%
10g
£12.00 2022-03-01
Fluorochem
078965-25g
Diphenyl sulfoxide
945-51-7 95%
25g
£24.00 2022-03-01
Fluorochem
078965-100g
Diphenyl sulfoxide
945-51-7 95%
100g
£67.00 2022-03-01
Fluorochem
078965-500g
Diphenyl sulfoxide
945-51-7 95%
500g
£326.00 2022-03-01
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B22135-25g
Diphenyl sulfoxide, 98+%
945-51-7 98+%
25g
¥734.00 2023-02-27

Diphenyl sulfoxide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Catalysts: Glucose dehydrogenase ,  Cyclohexanone monooxygenase Solvents: Methanol ,  Water ;  8.5 h, 30 °C
Riferimento
Cyclohexanone monooxygenase and its application in the catalysis of thioether
, China, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium molybdenum oxide Solvents: Ethanol ;  30 min, 20 °C
Riferimento
Scaled-up, selective and green synthesis of sulfoxides under mild conditions using (CeIII-MoVI)Ox/aniline hybrid rods as an efficient catalyst
Feghhi, Aliyeh ; Malakooti, Reihaneh ; Malakooti, Sadeq, Applied Organometallic Chemistry, 2019, 33(12),

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: N,N-Bis[(3,5-dichloro-2-hydroxyphenyl)methyl]glycine (reaction products with functionalized graphene oxide,iron complex) Solvents: Water ;  7 h, rt
Riferimento
Selective and green oxidation of sulfides in water using a new iron(III) bis(phenol) amine complex supported on functionalized graphene oxide
Aghajani, Milad; Safaei, Elham; Karimi, Babak, Synthetic Metals, 2017, 233, 63-73

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ;  20 min, 25 °C
Riferimento
Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Acetic anhydride ,  Carbamide peroxide Catalysts: Imidazole ,  Iron oxide (Fe3O4) ,  Silica ,  2102606-38-0 Solvents: Ethanol ;  5 min, rt
Riferimento
Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid; Wojtczak, Andrzej, Polyhedron, 2017, 133, 327-335

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Carbamide peroxide ,  Oxygen Catalysts: (PB-7-35-11264)-[(Benzoic acid-κO) 2-[[2-(hydroxy-κO)phenyl]methylene]hydrazidat… Solvents: Methanol ,  Dichloromethane ;  35.25 min, rt
Riferimento
Catalytic efficacy of an oxido-peroxido tungsten(VI) complex: synthesis, X-ray structure and oxidation of sulfides and olefins
Amini, Mojtaba; Bagherzadeh, Mojtaba; Eftekhari-Sis, Bagher; Ellern, Arkady; Keith Woo, L., Journal of Coordination Chemistry, 2013, 66(11), 1897-1905

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… Solvents: Decane ,  2,2,4-Trimethylpentane ,  Water ;  60 min, rt
Riferimento
Multiphase oxidation of alcohols and sulfides with hydrogen peroxide catalyzed by heteropolyacids
Tundo, Pietro; Romanelli, Gustavo P.; Vazquez, Patricia G.; Arico, Fabio, Catalysis Communications, 2010, 11(15), 1181-1184

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2-[3-(Triethoxysilyl)propyl]-1,2-benzisoselenazol-3(2H)-one (silica supported) Solvents: Methanol ,  Water ;  2 h, rt
Riferimento
New recoverable organoselenium catalyst for hydroperoxide oxidation of organic substrates
Wojtowicz, Halina; Soroko, Grazyna; Mlochowski, Jacek, Synthetic Communications, 2008, 38(12), 2000-2010

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-42)-[N-[[3-Ethoxy-2-(hydroxy-κO)phenyl]methylene]-3-pyridinecarbohydrazonn… Solvents: Ethanol ,  Water ;  15 min, reflux
Riferimento
Oxovanadium and dioxomolybdenum complexes: synthesis, crystal structure, spectroscopic characterization and applications as homogeneous catalysts in sulfoxidation
Kargar, Hadi ; Kaka-Naeini, Azar; Fallah-Mehrjardi, Mehdi; Behjatmanesh-Ardakani, Reza; Amiri Rudbari, Hadi; et al, Journal of Coordination Chemistry, 2021, 74(9-10), 1563-1583

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: (PB-7-23-111′1′2)-Diaquaoxodiperoxymolybdenum Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 20 °C
Riferimento
Experimental and theoretical insights into the oxodiperoxomolybdenum-catalysed sulphide oxidation using hydrogen peroxide in ionic liquids
Carrasco, Carlos J.; Montilla, Francisco; Alvarez, Eleuterio; Mealli, Carlo; Manca, Gabriele; et al, Dalton Transactions, 2014, 43(36), 13711-13730

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdate(5-), (hydroxyaluminate)tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:… Solvents: Acetonitrile ;  2 h, reflux
Riferimento
A highly efficient, green, rapid, and chemoselective oxidation of sulfides using hydrogen peroxide and boric acid as the catalyst under solvent-free conditions
Rostami, Amin; Akradi, Jamal, Tetrahedron Letters, 2010, 51(27), 3501-3503

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: (SP-5-13)-(Acetato-κO)[2,7,12,17-tetraphenyl-4-oxa-21,22,23,24-tetraazapentacycl… Solvents: Methanol ,  Water ;  3 h, rt
Riferimento
First catalytic application of metal complexes of porpholactone and dihydroxychlorin in the sulfoxidation reaction
Rahimi, Rahmatollah; Tehrani, Alireza Azhdari; Fard, Mahmood Azizpoor; Sadegh, Bahareh Mir Mohammad; Khavasi, Hamid Reza, Catalysis Communications, 2009, 11(4), 232-235

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Imidazole ,  2420390-02-7 (silica-coated iron magnetic nanoparticle supported) Solvents: Ethanol ;  90 s, rt
Riferimento
A manganese(III) Schiff base complex immobilized on silica-coated magnetic nanoparticles showing enhanced electrochemical catalytic performance toward sulfide and alkene oxidation
Rayati, Saeed; Khodaei, Elham; Nafarieh, Parinaz; Jafarian, Majid; Elmi, Bahareh; et al, RSC Advances, 2020, 10(29), 17026-17036

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 2144448-05-3 Solvents: Ethanol ,  Water ;  8 h, rt
Riferimento
Encapsulated phosphomolybdic acid in TMU-16 metal organic framework: Study the catalytic activity and structural stability dependent on synthetic solvent
Saedi, Zahra; Yaghma, Mihan; Morsali, Ali; Roushani, Mahmoud, Inorganic Chemistry Communications, 2017, 86, 159-164

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ;  10 min, 25 °C
Riferimento
Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid; Bahrami, Arezo; Wojtczak, Andrzej; et al, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: (OC-6-34)-(Ethanol)[(2-hydroxybenzoic acid-κO) 2-[[2-(hydroxy-κO)-1-naphthalenyl… Solvents: Methanol ,  Dichloromethane ;  rt
Riferimento
New molybdenum(VI) catalyst for the epoxidation of alkenes and oxidation of sulfides: An experimental and theoretical study
Bagherzadeh, Mojtaba; Haghdoost, Mohammad Mehdi; Ghanbarpour, Alireza; Amini, Mojtaba; Khavasi, Hamid Reza; et al, Inorganica Chimica Acta, 2014, 411, 61-66

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ;  3 h, rt
Riferimento
Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidant
Hasaninejad, Alireza; Ali Zolfigol, Mohammad; Chehardoli, Gholamabbas; Mokhlesi, Mohammad, Journal of the Serbian Chemical Society, 2010, 75(3), 307-316

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: 12-Tungstophosphoric acid ,  1-Undecanaminium, 11-hydroxy-N-(11-hydroxyundecyl)-N,N-dimethyl-, bromide (1:1) Solvents: Water ;  30 min, rt
1.2 Catalysts: Tetraethoxysilane Solvents: Ethanol ,  Water ;  2 w, rt
1.3 Reagents: Hydrogen peroxide Solvents: Acetonitrile ,  Water ;  rt → 40 °C; 90 min, 40 °C
Riferimento
Surfactant-Encapsulated Polyoxometalates as Immobilized Supramolecular Catalysts for Highly Efficient and Selective Oxidation Reactions
Qi, Wei; Wang, Yizhan; Li, Wen; Wu, Lixin, Chemistry - A European Journal, 2010, 16(3), 1068-1078

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ceric ammonium nitrate (clay-supported) Solvents: Methanol ;  2 h, rt
Riferimento
Clay-supported ceric ammonium nitrate as an effective, viable catalyst in the oxidation of olefins, chalcones and sulfides by molecular oxygen
Dhakshinamoorthy, Amarajothi; Pitchumani, Kasi, Catalysis Communications, 2009, 10(6), 872-878

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  30 min, rt
Riferimento
Selective oxidation of sulfides with H2O2 catalyzed by silica-tungstate core-shell nanoparticles
Sreedhar, B.; Radhika, P.; Neelima, B.; Hebalkar, Neha; Mishra, A. K., Catalysis Communications, 2008, 10(1), 39-44

Diphenyl sulfoxide Raw materials

Diphenyl sulfoxide Preparation Products

Diphenyl sulfoxide Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:945-51-7)Phenyl sulfoxide
Numero d'ordine:LE4094;LE9177;LE1692901
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 11:45
Prezzo ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:945-51-7)Phenyl sulfoxide
Numero d'ordine:sfd11380
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:35
Prezzo ($):discuss personally
Email:sales2@senfeida.com
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:945-51-7)Phenyl sulfoxide
LE4094;LE9177;LE1692901
Purezza:99%/99%/99%
Quantità:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prezzo ($):Inchiesta/Inchiesta/Inchiesta
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:945-51-7)Phenyl sulfoxide
sfd11380
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Email